molecular formula C12H15ClFNO B1445464 3-[(3-Fluorophenyl)carbonyl]piperidine HCl CAS No. 852212-51-2

3-[(3-Fluorophenyl)carbonyl]piperidine HCl

Cat. No.: B1445464
CAS No.: 852212-51-2
M. Wt: 243.7 g/mol
InChI Key: DJVAKQWUBRQTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3-Fluorophenyl)carbonyl]piperidine HCl” is a chemical compound with the CAS Number: 852212-51-2. Its molecular formula is C12H15ClFNO and has a molecular weight of 243.71 . It is a product intended for research use only.


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C12H14FNO.ClH/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H .

Scientific Research Applications

Receptor Binding Studies

A study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, such as arylcycloalkylamines (phenyl piperidines, piperazines, and their arylalkyl substituents), in antipsychotic agents. The research highlighted how these groups, including structures related to 3-[(3-Fluorophenyl)carbonyl]piperidine, improve the potency and selectivity of binding affinity at D(2)-like receptors. This suggests a valuable application in the design and evaluation of compounds targeting such receptors for psychiatric disorders treatment (Sikazwe et al., 2009).

Chemical Synthesis and Characterization

In the realm of organic chemistry, the nucleophilic aromatic substitution reactions involving piperidine demonstrate the reactivity and potential applications of piperidine derivatives in synthesizing complex organic compounds. This includes reactions where piperidine acts with nitro-aromatic compounds, leading to various substitution products, indicative of piperidine's versatility in organic synthesis (Pietra & Vitali, 1972).

Application in Material Science

Further extending its application beyond pharmaceuticals, 3-[(3-Fluorophenyl)carbonyl]piperidine HCl and related compounds find utility in material science, such as in the development of hard carbon anodes for batteries. Zhao et al. (2020) discussed the promising electrochemical performance of hard carbon materials in alkali metal-ion batteries, where derivatives of piperidine could potentially play a role in improving the energy storage capabilities of such batteries (Zhao et al., 2020).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-[(3-Fluorophenyl)carbonyl]piperidine HCl” can be found on the product page . For detailed safety and hazard information, please refer to the MSDS provided by the manufacturer .

Properties

IUPAC Name

(3-fluorophenyl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVAKQWUBRQTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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